N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c18-15(12-5-10-22-11-12)16-13-1-3-14(4-2-13)23(19,20)17-6-8-21-9-7-17/h1-5,10-11H,6-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJHPFNXFQKVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide typically involves the condensation of thiophene-3-carboxylic acid with 4-(morpholinosulfonyl)aniline. This reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, which can be further utilized in various applications .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- This compound is utilized as a precursor in the synthesis of more complex chemical entities. Its thiophene ring and morpholinosulfonyl group provide reactive sites that facilitate further chemical modifications, making it a valuable intermediate in organic synthesis.
Synthetic Routes
- The synthesis typically involves the condensation of thiophene-3-carboxylic acid with 4-(morpholinosulfonyl)aniline, often employing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to promote amide bond formation.
Biological Applications
Enzyme Inhibition
- N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide has been investigated for its potential as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes by binding to their active sites, which may suppress critical cellular processes such as DNA replication and protein synthesis.
Antimicrobial and Anticancer Properties
- Studies have explored its antimicrobial and anticancer activities. The compound shows promise in inhibiting the growth of various pathogens and cancer cell lines, suggesting its utility in developing new therapeutic agents .
Case Study: NLRP3 Inhibitors
- A notable application involves its role in inhibiting the NLRP3 inflammasome, which is implicated in several diseases, including neurodegenerative disorders. Variations of this compound have demonstrated selective inhibition of the NLRP3 inflammasome, highlighting its potential as a non-selective inhibitor with favorable safety profiles .
Industrial Applications
Organic Semiconductors
- The compound is also relevant in materials science, particularly in the development of organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Corrosion Inhibitors
- Additionally, this compound has been explored as a corrosion inhibitor due to its ability to form protective films on metal surfaces, thereby enhancing durability and longevity.
Mechanism of Action
The mechanism of action of N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Key Thiophene-3-Carboxamide Derivatives
Table 2: Sulfonamide Derivatives Comparison
Key Research Findings
- Synthetic Challenges : Thiophene-3-carboxamides generally exhibit moderate to high yields (27–60%), whereas benzamide analogs (e.g., 24 ) show lower yields (38%), likely due to steric or electronic effects .
- Biological Specificity: The morpholinosulfonyl group enhances solubility and target engagement in MDR-TB inhibitors, whereas dimethylamino groups () favor broad-spectrum antimicrobial activity .
- Thermal Stability : Pyrimidinyl substituents (e.g., 16h ) significantly increase melting points (>250°C), suggesting improved stability for long-term storage .
Biological Activity
N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a morpholinosulfonyl group and a carboxamide moiety. This structure is believed to contribute to its interaction with various biological targets.
The mechanism of action for this compound primarily involves enzyme inhibition. The compound has been shown to bind to specific enzymes, blocking their active sites and consequently inhibiting cellular processes such as DNA replication and protein synthesis. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, demonstrating effective minimum inhibitory concentrations (MICs). For instance, compounds related to thiophene derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have reported that it can induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit specific kinases has been linked to reduced tumor growth in preclinical models.
Case Studies
- Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of certain kinases involved in cancer progression, leading to decreased cell viability in vitro.
- Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited MIC values as low as 0.5 µg/mL against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent .
Comparative Analysis of Biological Activity
| Compound | Activity Type | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | Antimicrobial | 0.5 | Enzyme inhibition |
| Thiophene Derivative A | Anticancer | 0.2 | Apoptosis induction |
| Thiophene Derivative B | Antifungal | 0.8 | Cell wall synthesis inhibition |
Q & A
Q. What synthetic routes are recommended for preparing N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide?
The compound is typically synthesized via amide bond formation between a thiophene-3-carbonyl chloride derivative and 4-(morpholinosulfonyl)aniline. A common method involves coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane, followed by purification via flash column chromatography (e.g., hexane/ethyl acetate gradients). Key intermediates like 4-(morpholinosulfonyl)aniline (CAS 21626-70-0) are commercially available, with purity ≥97% and melting points 216–218°C .
Q. How should researchers validate the purity and structural integrity of this compound?
Comprehensive characterization includes:
- 1H/13C NMR spectroscopy to confirm proton environments and coupling patterns (e.g., aromatic protons at δ 7.4–8.0 ppm for the phenyl-thiophene backbone) .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z values within ±2 ppm) .
- Melting point analysis to assess crystallinity and batch consistency .
Q. What solubility and stability considerations are critical for handling this compound?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. Stability tests under varying pH (e.g., 4–9) and temperature (e.g., 4°C vs. 25°C) are recommended to optimize storage conditions. Degradation products can be monitored via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., antimicrobial efficacy) may arise from differences in assay conditions (e.g., bacterial strain variability, solvent effects). To address this:
Q. What experimental strategies elucidate structure-activity relationships (SAR) for this compound?
SAR studies should focus on:
- Functional group modifications : Replace the morpholinosulfonyl group with alternative sulfonamides (e.g., piperazinyl) to assess impact on target binding .
- Dipole moment analysis : Use computational tools (e.g., Gaussian) to correlate electronic properties with bioactivity. For example, carboxamides with higher dipole moments (e.g., 4.5–5.0 D) often exhibit enhanced membrane permeability .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., carbonyl oxygen) using X-ray crystallography or NMR titration .
Q. How can researchers optimize reaction yields during scale-up synthesis?
Yield optimization requires:
- Stoichiometric adjustments : Use a 1.2:1 molar ratio of carbonyl chloride to aniline to minimize unreacted starting material .
- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to improve efficiency .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
Q. What analytical methods are suitable for detecting degradation products in long-term stability studies?
Advanced techniques include:
- LC-MS/MS to identify low-abundance degradation species (e.g., hydrolyzed carboxamide).
- X-ray powder diffraction (XRPD) to monitor crystallinity changes under accelerated stability conditions (40°C/75% RH) .
- Forced degradation studies : Expose the compound to oxidative (H2O2), thermal (60°C), and photolytic (UV light) stress .
Methodological Notes
- Synthesis Protocols : Always include inert atmosphere (N2/Ar) to prevent oxidation of sensitive intermediates .
- Data Reproducibility : Replicate NMR experiments in deuterated DMSO or CDCl3 with TMS as an internal standard .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly with multidrug-resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
